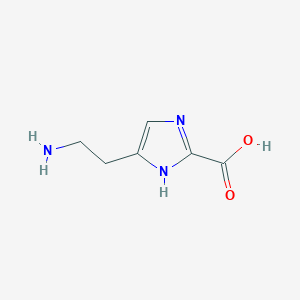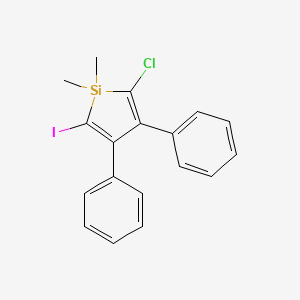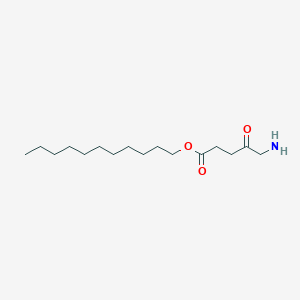
Histamine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Histamine-2-carboxylic acid is a derivative of histamine, a biogenic amine involved in various physiological processes such as immune response, neurotransmission, and gastric acid secretion . This compound is characterized by the presence of an imidazole ring and a carboxylic acid group, making it a versatile molecule in both biological and chemical contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Histamine-2-carboxylic acid can be synthesized through several methods. One common approach involves the decarboxylation of histidine, an amino acid, using the enzyme histidine decarboxylase . Another method includes the oxidation of histamine using oxidizing agents such as potassium permanganate (KMnO4) in an acidic medium .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale fermentation of histidine followed by enzymatic decarboxylation. This method ensures high yield and purity, making it suitable for pharmaceutical and research applications .
Analyse Des Réactions Chimiques
Types of Reactions: Histamine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, making it a reactive site for various chemical modifications.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Histamine-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
Histamine-2-carboxylic acid exerts its effects by interacting with histamine receptors, particularly H1 and H2 receptors . These interactions lead to various physiological responses such as vasodilation, increased gastric acid secretion, and modulation of immune responses . The compound’s mechanism of action involves binding to these receptors and activating intracellular signaling pathways, including the cyclic AMP (cAMP) pathway and phospholipase C (PLC) pathway .
Comparaison Avec Des Composés Similaires
Histamine-2-carboxylic acid can be compared with other histamine derivatives such as:
Histamine: The parent compound, primarily involved in immune response and neurotransmission.
Histidine: The amino acid precursor of histamine, involved in protein synthesis and metabolic processes.
Histamine-4-carboxylic acid: Another derivative with similar biological activities but different receptor affinities.
Uniqueness: this compound is unique due to its specific interaction with histamine receptors and its ability to modulate various physiological processes. Its carboxylic acid group also allows for diverse chemical modifications, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
749799-30-2 |
|---|---|
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
5-(2-aminoethyl)-1H-imidazole-2-carboxylic acid |
InChI |
InChI=1S/C6H9N3O2/c7-2-1-4-3-8-5(9-4)6(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11) |
Clé InChI |
ZGLGKGRLZFHFQU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=N1)C(=O)O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane](/img/structure/B12537726.png)


![1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12537737.png)
![1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione](/img/structure/B12537749.png)
![6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537757.png)
![4-[5-(4-Chlorophenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537760.png)

![Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]-](/img/structure/B12537771.png)
![5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene](/img/structure/B12537784.png)
![1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B12537787.png)
![2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B12537795.png)
